C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate is a chemical compound with the molecular formula and a CAS number of 1187930-48-8. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is known for enhancing the lipophilicity and bioactivity of molecules. The oxalate salt form indicates that it is often used in pharmaceutical applications, particularly in drug development and synthesis.
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate can be classified as an organic compound, specifically an amine due to the presence of the amino group. It falls under the category of heterocyclic compounds because of its pyridine structure. Furthermore, it is categorized as a salt due to the oxalate component.
The synthesis of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate typically involves several steps, including the preparation of the trifluoromethyl-pyridine derivative followed by amination and subsequent salt formation with oxalic acid.
The reaction conditions typically require controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Catalysts may be employed to enhance yields.
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate features a pyridine ring substituted at the 4-position with a trifluoromethyl group. The structure can be represented as follows:
The molecular weight of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate is approximately 272.17 g/mol. The presence of fluorine atoms contributes significantly to its unique properties, including increased electronegativity and potential biological activity.
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate can participate in various chemical reactions:
These reactions are typically carried out in solvents such as dimethyl sulfoxide or acetonitrile under controlled conditions to optimize yields and selectivity.
The mechanism of action for C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate primarily relates to its role in biological systems as a potential inhibitor or modulator in enzymatic pathways.
Studies suggest that compounds with similar structures exhibit significant activity against various biological targets, indicating potential therapeutic uses.
Relevant data includes melting point ranges and solubility parameters that are crucial for practical applications in synthesis and formulation.
C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate has several scientific uses:
The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Trifluoromethylpyridines (TFMPs) emerged as privileged structures following Swarts' pioneering 1898 synthesis of benzotrifluoride, with the first TFMP derivative reported in 1947 via chlorination/fluorination of picoline [1]. Industrial scale-up became feasible in the 1980s through vapor-phase reactions using catalysts like iron fluoride, enabling the economical production of TFMP isomers (α, β, γ) for agrochemical and pharmaceutical applications [1]. By 2018, over 20 TFMP-containing agrochemicals and 7 human/veterinary pharmaceuticals had gained international approval, driven by the synergistic effects of fluorine's electronegativity (3.98 Pauling) and the pyridine ring's hydrogen-bonding capability [1]. The CF₃ group acts as a sterically compact (van der Waals radius: 2.31 Å) yet strongly electron-withdrawing moiety (Hammett constant σₚ = 0.54), enhancing metabolic stability and membrane permeability while modulating pKa values of adjacent functional groups [6] [7].
Table 1: Historical Milestones in Trifluoromethylpyridine Development
Year | Development | Significance |
---|---|---|
1898 | Synthesis of benzotrifluoride (Swarts) | First aromatic CF₃ compound |
1947 | TFMP synthesis from picoline | First pyridine-specific CF₃ introduction |
1980s | Vapor-phase fluorination processes | Industrial-scale production of TFMP isomers |
2020s >20 TFMP agrochemicals, 7 pharmaceuticals | Clinical validation of bioactivity enhancements |
Pyridinylmethylamine derivatives serve as versatile bioisosteres for aniline and benzylamine motifs, offering enhanced physicochemical properties. The 3-(aminomethyl)-4-CF₃-pyridine scaffold—exemplified by C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine—provides a conformationally constrained platform for receptor interaction. The electron-deficient pyridine nitrogen (pKa ~5.2) facilitates salt formation and hydrogen-bond acceptance, while the CF₃ group augments lipophilicity (log P increase ~0.9 vs. unfluorinated analogs) [6]. This moiety features in protease inhibitors, kinase modulators, and antimicrobial agents, where it balances target affinity (Kᵢ improvements of 3-10 fold documented) and ADMET profiles [3] [7]. Recent computational studies highlight favorable binding energies (-8.2 to -10.7 kcal/mol) between TFMP-containing ligands and biological targets like Mycobacterium tuberculosis enoyl-ACP reductase [3].
Oxalate counterions significantly modulate the pharmacokinetics of basic nitrogen-containing drugs like C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine. The oxalate anion (pKₐ₁=1.25, pKₐ₂=4.27) forms stable crystalline salts with improved aqueous solubility versus free bases, facilitating gastrointestinal dissolution [5]. Crucially, oxalate bioavailability varies substantially between dietary sources and pharmaceutical salts. Studies demonstrate that only 2.4–2.6% of spinach-derived oxalate appears in urine versus 6.5–7.3% for sodium oxalate solutions, indicating limited absorption of food-sourced oxalates [2] [8]. Pharmaceutical oxalate salts leverage this controlled absorption, with the high acidity of gastric fluid (pH 1.5–3.5) promoting protonation and minimizing precipitation of insoluble calcium oxalate complexes [5] [8].
Table 2: Oxalate Bioavailability Comparison
Source | Bioavailable Oxalate (%) | Key Factors Influencing Absorption |
---|---|---|
Sodium oxalate solution | 6.5–7.3 | High solubility, no matrix interaction |
Spinach | 2.4–2.6 | Fiber binding, calcium complexation |
Chocolate | <4.2 | Lipid matrix encapsulation |
Pharmaceutical salts | Tailored (50–95%) | Controlled crystallization, pH optimization |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5